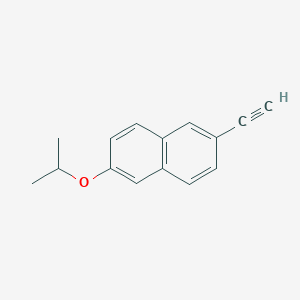![molecular formula C31H43F3N6O8S B13712407 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid](/img/structure/B13712407.png)
2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid is a complex organic compound that combines the functionalities of biotin, a diazirine group, and a trifluoromethyl group. This compound is of significant interest in biochemical research due to its unique properties, which make it useful in various applications such as photoaffinity labeling and bioconjugation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid typically involves multiple steps:
Biotinylation: The biotin moiety is first attached to a hexanoic acid linker.
Ethoxylation: The biotinylated hexanoic acid is then reacted with ethylene glycol to introduce the ethoxy groups.
Diazirine Introduction: The diazirine group is introduced through a reaction with a suitable diazirine precursor.
Trifluoromethylation: Finally, the trifluoromethyl group is added using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of each synthetic step to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
化学反応の分析
Types of Reactions
2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the diazirine or trifluoromethyl groups.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid has several scientific research applications:
Photoaffinity Labeling: The diazirine group can be activated by UV light to form a reactive carbene, which can covalently bind to nearby biomolecules, allowing for the study of protein interactions.
Bioconjugation: The biotin moiety allows for easy conjugation to streptavidin or avidin, facilitating the purification and detection of biotinylated molecules.
Drug Delivery: The compound’s ability to form stable conjugates with various biomolecules makes it a potential candidate for targeted drug delivery systems.
作用機序
The mechanism of action of 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid involves several molecular targets and pathways:
Photoactivation: Upon exposure to UV light, the diazirine group forms a reactive carbene that can covalently bind to nearby molecules.
Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin or avidin, facilitating the capture and detection of biotinylated molecules.
Trifluoromethyl Group: The trifluoromethyl group can enhance the compound’s stability and binding affinity to certain targets.
類似化合物との比較
Similar Compounds
Biotinylated Compounds: Compounds that contain biotin moieties for bioconjugation.
Diazirine-Containing Compounds: Compounds with diazirine groups for photoaffinity labeling.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups for enhanced stability and binding affinity.
Uniqueness
2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid is unique in that it combines all three functionalities (biotin, diazirine, and trifluoromethyl) in a single molecule, making it a versatile tool for biochemical research.
特性
分子式 |
C31H43F3N6O8S |
|---|---|
分子量 |
716.8 g/mol |
IUPAC名 |
2-[2-[2-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid |
InChI |
InChI=1S/C31H43F3N6O8S/c32-31(33,34)30(39-40-30)20-9-10-21(28(43)44)23(18-20)48-17-16-47-15-14-46-13-12-36-26(42)7-2-1-5-11-35-25(41)8-4-3-6-24-27-22(19-49-24)37-29(45)38-27/h9-10,18,22,24,27H,1-8,11-17,19H2,(H,35,41)(H,36,42)(H,43,44)(H2,37,38,45) |
InChIキー |
NQAZCDBRNFZKCC-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)
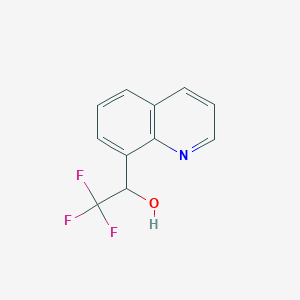
![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
![2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)
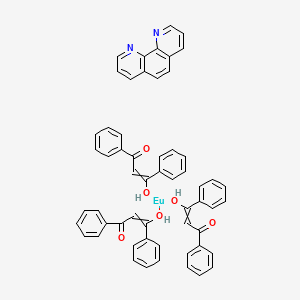
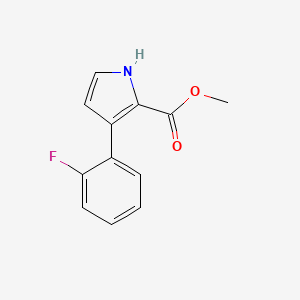
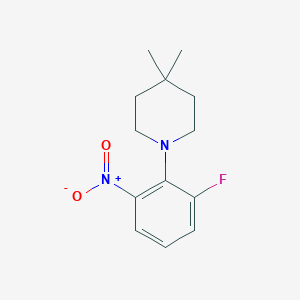
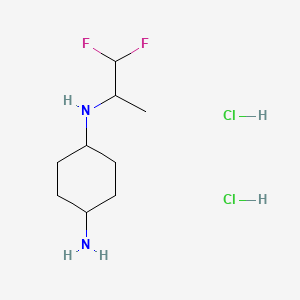
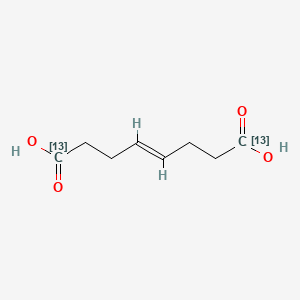

![6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13712375.png)
